2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and pyridinylacetamide groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Synthesis of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Methoxylation and Methylation: The chromen-2-one core is then subjected to methoxylation and methylation reactions to introduce the methoxy and dimethyl groups. These reactions often require specific reagents such as methyl iodide and sodium methoxide.
Acylation: The acylation step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Pyridinyl Substitution: Finally, the pyridinyl group is introduced through a nucleophilic substitution reaction, where the acetamide intermediate reacts with 2-bromopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Hydroxylated chromen-2-one derivatives.
Substitution Products: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share a similar chromen-2-one core but differ in their substitution patterns.
Flavonoids: Flavonoids such as quercetin and kaempferol also have a chromen-2-one structure but with different functional groups.
Uniqueness
What sets 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-yl)acetamide apart is its specific combination of methoxy, dimethyl, and pyridinylacetamide groups
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C19H18N2O4/c1-11-13-7-8-15(24-3)12(2)18(13)25-19(23)14(11)10-17(22)21-16-6-4-5-9-20-16/h4-9H,10H2,1-3H3,(H,20,21,22) |
InChI Key |
BNIYWGNLOZXSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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